Bemethyl

Catalog No.
S1802188
CAS No.
109628-14-0
M.F
C9H11BrN2S
M. Wt
259.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bemethyl

CAS Number

109628-14-0

Product Name

Bemethyl

IUPAC Name

2-ethylsulfanyl-1H-benzimidazole;hydrobromide

Molecular Formula

C9H11BrN2S

Molecular Weight

259.17 g/mol

InChI

InChI=1S/C9H10N2S.BrH/c1-2-12-9-10-7-5-3-4-6-8(7)11-9;/h3-6H,2H2,1H3,(H,10,11);1H

InChI Key

BKUKXOMYGPYFJJ-UHFFFAOYSA-N

SMILES

CCSC1=NC2=CC=CC=C2N1.Br

Synonyms

1H-BenziMidazole, 2-(ethylthio)-, MonohydrobroMide

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1.Br

Bemethyl, also known as Bemitil or 2-ethylsulfanyl-1H-benzimidazole hydrobromide, is a synthetic compound primarily classified as an actoprotector and antihypoxant. It was developed in the 1970s by the St. Petersburg State Military Medical Academy and has been used extensively in various applications, particularly in enhancing physical performance under hypoxic conditions. The compound is characterized by its molecular formula C9H10N2SC_9H_{10}N_2S and a molecular weight of approximately 178.25 g/mol .

  • Oxidation: It can be oxidized to form sulfoxides and sulfones, often utilizing oxidizing agents like hydrogen peroxide.
  • Reduction: Reduction reactions can revert bemethyl to its parent thiol compound, typically using reducing agents like sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, allowing for various derivatives to be synthesized .

Bemethyl exhibits a range of biological activities:

  • Antioxidant Properties: It helps mitigate oxidative stress by enhancing cellular antioxidant defenses.
  • Protein Synthesis Modulation: The compound positively influences protein synthesis and glucose metabolism, contributing to its actoprotective effects .
  • Anti-hypoxic Effects: Bemethyl preserves both physical and mental performance in high-altitude environments by regulating serum cholesterol and bilirubin levels .
  • Anti-mutagenic Activity: Studies have shown that bemethyl can reduce mutagenic effects induced by certain agents, demonstrating potential protective effects against genetic damage .

The synthesis of bemethyl involves several steps starting from the parent compound, 2-ethylsulfanyl-1H-benzimidazole. The process typically includes:

  • Formation of the Sulfur Compound: Initial reactions involve introducing sulfur into the benzene ring.
  • Hydrobromide Salt Formation: The final product is often formulated as a hydrobromide salt to enhance solubility and stability for pharmaceutical applications .

Bemethyl has diverse applications across various fields:

  • Sports Medicine: Used as a dietary supplement to enhance athletic performance and endurance, particularly in preparation for competitions.
  • Military Use: Employed by military personnel to improve resilience against fatigue and hypoxia during operations.
  • Pharmaceutical Development: Investigated for potential therapeutic uses in treating conditions related to oxidative stress and metabolic disorders .

Research into bemethyl's interactions has revealed:

  • Metabolic Pathways: Studies have identified several metabolites formed during its biotransformation, including sulfoxides and sulfones, indicating complex metabolic processing involving cytochrome P450 enzymes .
  • Enzymatic Conjugation: Molecular docking studies suggest that bemethyl can conjugate with glutathione, influencing its detoxification pathways within the body .

Bemethyl is often compared with other adaptogens and performance-enhancing compounds. Here are some similar compounds:

Compound NameUnique Features
BromantaneKnown for its stimulant properties; enhances endurance without significant side effects.
MebicarActs as an anxiolytic and is used for neuroprotection.
PhenibutA nootropic that promotes relaxation and cognitive enhancement but has potential dependency issues.

Uniqueness of Bemethyl

Bemethyl stands out due to its specific role as an actoprotector with both antioxidant and anti-hypoxic properties, making it particularly beneficial for athletes and military personnel facing extreme conditions. Unlike other compounds that may focus solely on cognitive enhancement or anxiety reduction, bemethyl provides a multifaceted approach to improving physical performance while also supporting metabolic health .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

257.98263 g/mol

Monoisotopic Mass

257.98263 g/mol

Heavy Atom Count

13

UNII

TG4SAK8A5M

Wikipedia

Bemethyl

Dates

Modify: 2023-07-20

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